3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol
Description
3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol is a phenolic derivative characterized by a benzene ring substituted at the 3-position with a methyl group bearing an amino alcohol moiety (1-hydroxypropan-2-yl).
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-[(1-hydroxypropan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-8(7-12)11-6-9-3-2-4-10(13)5-9/h2-5,8,11-13H,6-7H2,1H3 |
InChI Key |
IRQDLFDJYCYPNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Methods
- Reaction of 3-hydroxybenzaldehyde with 1-amino-2-propanol The synthesis of 3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 1-amino-2-propanol under controlled conditions. The reaction is often facilitated by a catalyst, such as an acid or base, to enhance the yield of the desired product. Industrial settings scale up similar synthetic routes to ensure purity and quality control.
- Solvent-Free Preparation A one-pot aminoalkylation of active phenol compounds with various imines prepared from 2-aminopyrimidine can be used. A mixture of amine (1.0 mmol) and aldehyde (1.2 mmol) is stirred in an oil bath at 80°C. After 10 minutes, phenol (1 mmol) is added, and the mixture is heated until thin-layer chromatography (TLC) monitoring (n-hexane: ethyl acetate; 4:1) indicates the reaction is complete (30-120 min). The reaction mixture is then extracted with diethyl ether (2 × 20 mL), and the combined solutions are dried over anhydrous magnesium sulfate. Evaporation of the solvent yields the product. The crude product is stirred for 5 minutes in boiling n-hexane (20 mL), and the resulting white precipitate is filtered.
- Synthesis of Schiff Bases A new method for synthesizing allylidene amino phenol-containing Schiff bases involves condensing trimethinium salts with aminophenol derivatives in the presence of triethylamine. The synthetic pathway consists of two steps: first, the trimethinium salts are prepared, and then they are treated with aminophenol derivatives to afford the desired Schiff base ligands.
General Procedures and Reaction Conditions
Optimization of Reaction Conditions for Schiff Bases Synthesis Optimization of reaction conditions for synthesizing Schiff bases via condensation of trimethinium salts with aminophenol in the presence of triethylamine in ethanol at reflux is shown in Table 1.
Table 1: Optimization of the reaction conditions
Entry Conditions Solvent Time (h) Yield (%) 1 NaH EtOH 24 — 2 NaOCH3 EtOH 24 — 3 i-Pr2NEt EtOH 20 55 4 Et3N EtOH 12 90 5 Et3N MeOH 12 70 6 Et3N CH3CN 24 — 7 Et3N DMF 24 — 8 — EtOH 24 — 9 AcOH EtOH 24 — Reaction conditions: N-(2-(4-bromophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium perchlorate 1e (1 mmol), 2-amino-4-chlorophenol 2b (2 mmol), base (1 eq.), solvent (15 mL), 12 h. Isolated yield.
- General Procedure for Schiff Base Derivatives Synthesis A mixture of trimethinium salts (1 mmol) and trimethylamine (1.0 mL) are dissolved in boiling ethanol (8 mL). Aminophenols (2 mmol) in EtOH (7 mL) are added dropwise to the stirred mixture at reflux for 12 hours. After completion of the reaction (confirmed by TLC), the reaction mixture is set aside in a refrigerator for 12 hours.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For instance, its phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the amino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol, emphasizing substituent variations, molecular weights, functional groups, and reported applications:
*Calculated based on formula C10H15NO2.
Key Structural and Functional Insights:
Hydrogen-Bonding Capacity: The hydroxyl and amino groups in 3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol enable strong hydrogen-bonding interactions, comparable to phenolic antioxidants like those in Salvia (e.g., phenol,3-[(1E)-2-(4-hydroxyphenyl)ethenyl]) . This property is critical for crystallization behavior and solubility in polar solvents.
Stereochemistry and Bioactivity: Stereospecific analogs (e.g., 3-((1S,2S)-1-amino-2-hydroxypropyl)-4-fluorophenol) demonstrate how stereochemistry and electronegative substituents (e.g., fluorine) enhance target specificity, as seen in kinase inhibitors like zeltociclibum .
Biological Activity
3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol, also known as 3-[(1-hydroxypropan-2-ylamino)methyl]phenol, is a phenolic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of both an amino group and a hydroxyl group on a phenolic ring, which contributes to its reactivity and biological activity. Its molecular formula is C_10H_15NO_2, with a molecular weight of approximately 181.23 g/mol. The structural features are crucial for its interaction with biological targets.
Biological Activities
Research indicates that 3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol exhibits several promising biological activities:
- Antimicrobial Activity : The compound has been studied for its ability to inhibit the growth of various microorganisms. It demonstrates significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
- Antioxidant Properties : Its phenolic structure allows it to scavenge free radicals effectively, which may help reduce oxidative stress in cells. This property is critical in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
- Anticancer Potential : Initial investigations indicate that 3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are needed to elucidate these mechanisms fully.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Redox Reactions : The phenolic group participates in redox reactions that influence cellular oxidative stress levels. This interaction may lead to the modulation of signaling pathways involved in inflammation and cell survival .
- Enzyme Interaction : The amino group may engage with enzymes or receptors, altering their activity and contributing to the compound's diverse biological effects .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol, a comparison with structurally similar compounds is presented below:
| Compound Name | IUPAC Name | Key Features | Biological Activity |
|---|---|---|---|
| 3-Aminophenol | 3-Aminophenol | Simple amino-substituted phenol | Antimicrobial properties |
| 4-Aminophenol | 4-Aminophenol | Para-substituted analog | Analgesic properties |
| 2-Amino-4-methylphenol | 2-Amino-4-methylphenol | Methyl substitution on aromatic ring | Antioxidant activity |
The unique aspect of 3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol lies in its combination of both amino and hydroxyl functionalities on the same aromatic ring, enhancing its reactivity compared to simpler phenolic compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Antimicrobial Studies : A study demonstrated that 3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol exhibited significant antimicrobial activity against clinical isolates of bacteria, suggesting its potential use in treating infections caused by resistant strains.
- Antioxidant Efficacy : In vitro assays showed that the compound effectively scavenged DPPH radicals, indicating strong antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Research : Experimental models have indicated that treatment with this compound reduced markers of inflammation, such as TNF-alpha and IL-6, supporting its potential role in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
